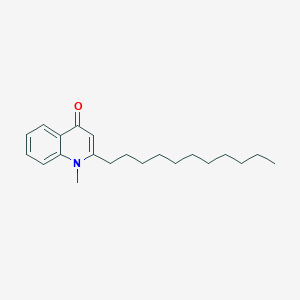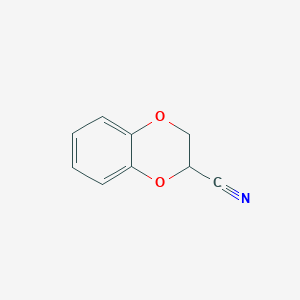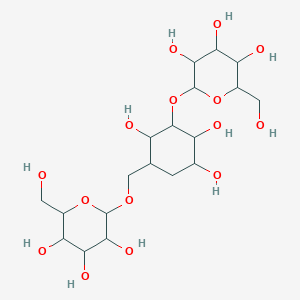
1-Methyl-2-undecylquinolin-4(1H)-one
Vue d'ensemble
Description
1-Methyl-2-undecylquinolin-4(1H)-one (M2UQ) is an organic compound that is used in a variety of scientific research applications. It is a quinoline derivative, which is a type of heterocyclic aromatic compound that contains an aromatic ring of five carbon atoms and two nitrogen atoms. M2UQ has been studied for its potential as a therapeutic agent and for its role in various biochemical and physiological processes.
Applications De Recherche Scientifique
Synthetic Routes and Structural Studies
- Suzuki et al. (1977) described the synthesis of aminocarbostyrils, compounds structurally related to 1-Methyl-2-undecylquinolin-4(1H)-one, and their potential antiallergic activity (Suzuki et al., 1977).
- Mphahlele et al. (2002) conducted spectroscopic and computational studies on 2-aryl-3-bromoquinolin-4(1H)-ones, offering insights into the structural characteristics of such compounds (Mphahlele et al., 2002).
Advanced Synthesis Techniques
- Chen et al. (2015) explored an efficient synthesis method for dihydroquinazolin-4(1H)-one derivatives, which are structurally similar, using environmentally friendly techniques (Chen et al., 2015).
Potential Biological Applications
- Carling et al. (1997) synthesized 4-substituted-3-phenylquinolin-2(1H)-ones, indicating their potential as NMDA receptor antagonists, highlighting a possible neurological application (Carling et al., 1997).
- Cui et al. (2017) studied a quinazolin-4-yl derivative for its anticancer properties, disrupting tumor vasculature, suggesting a related application for 1-Methyl-2-undecylquinolin-4(1H)-one analogs (Cui et al., 2017).
Chemical Behavior and Interaction Studies
- Hömme et al. (2000) investigated the DNA damaging effects of 4-nitroquinoline-1-oxide, providing insights into the interaction of quinoline derivatives with biological molecules (Hömme et al., 2000).
Material Science Applications
- Hussein et al. (2016) synthesized quinolinone derivatives and evaluated them as antioxidants in lubricating grease, suggesting possible industrial applications (Hussein et al., 2016).
Propriétés
IUPAC Name |
1-methyl-2-undecylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h12-13,15-17H,3-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIHBZFNMQLPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415762 | |
| Record name | 4(1H)-Quinolinone, 1-methyl-2-undecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-undecylquinolin-4(1H)-one | |
CAS RN |
59443-02-6 | |
| Record name | 4(1H)-Quinolinone, 1-methyl-2-undecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the binding affinity of 1-Methyl-2-undecylquinolin-4(1H)-one to bovine serum albumin (BSA)?
A1: The research article focuses on the isolation and purification of various quinolone alkaloids, including 1-Methyl-2-undecylquinolin-4(1H)-one, from the fruit of Tetradium ruticarpum. [] While the article mentions evaluating the binding affinities of the isolated alkaloids to BSA, it doesn't provide specific data on the binding affinity of 1-Methyl-2-undecylquinolin-4(1H)-one itself.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B119101.png)


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B119105.png)






